3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O/c1-13-10-16-18(21-6-9-24(16)22-13)23-7-3-14(4-8-23)12-25-17-2-5-20-11-15(17)19/h2,5-6,9-11,14H,3-4,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJYQNELZCMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine is a compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives. This class has garnered attention due to its potential biological activities, particularly as kinase inhibitors. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The structural formula of 3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine can be represented as follows:
This structure contains a chloro group, a methoxy group, and a pyrazolo[1,5-a]pyridine moiety, which are critical for its biological activity.
The primary mechanism through which 3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine exerts its effects is through the inhibition of specific protein kinases. Protein kinases play crucial roles in various cellular processes such as proliferation, differentiation, and metabolism. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.
Key Kinases Targeted
Research indicates that this compound may inhibit:
- AXL Kinase : Involved in cell survival and proliferation.
- c-MET Kinase : Associated with cancer metastasis and progression.
Antitumor Activity
Studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit significant antitumor properties. For instance:
- In vitro studies showed that compounds with similar structures can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Example 1 | MCF-7 | 0.119 ± 0.007 |
| Example 2 | HCT116 | 0.150 ± 0.005 |
Mechanisms of Cytotoxicity
The cytotoxic effects are primarily attributed to:
- Induction of apoptosis : The compound has been shown to increase early and late apoptotic cell populations significantly.
Case Studies
A notable study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyridine derivatives which highlighted:
- Compound Stability : The tested compounds displayed favorable metabolic stability in liver microsomes.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
Scientific Research Applications
Inhibition of Kinases
One of the primary applications of this compound is its role as an inhibitor of specific protein kinases, particularly AXL and c-MET kinases. These kinases are implicated in various pathological conditions, including cancer. The selective inhibition of these kinases can lead to therapeutic benefits in treating tumors where these pathways are dysregulated .
Case Study: AXL and c-MET Inhibition
In a study focusing on pyrazolo[1,5-a]pyridine derivatives, it was demonstrated that compounds similar to 3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine exhibited significant inhibitory effects on AXL and c-MET. These findings suggest that such compounds could be developed into effective anticancer agents targeting these pathways .
Anticancer Activity
The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Research indicates that derivatives of this compound can induce apoptosis in cancer cells, providing a mechanism for growth inhibition.
Data Table: Anticancer Activity
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| 3-chloro... | MCF-7 | 0.119 ± 0.007 |
| 3-chloro... | HepG-2 | [data not provided] |
| 3-chloro... | HCT-116 | [data not provided] |
This table illustrates the potency of the compound against various cancer cell lines, emphasizing its potential as a therapeutic agent.
Neuropharmacological Applications
Emerging research suggests that compounds with similar structures may also exhibit neuropharmacological effects. The modulation of neurotransmitter systems could potentially lead to treatments for neurodegenerative diseases or psychiatric disorders.
Case Study: Neurotransmitter Modulation
Research into related pyrazolo compounds has indicated their ability to influence neurotransmitter release and receptor activity, suggesting that 3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine may possess similar properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues are identified through patent literature and synthetic studies (Table 1).
Table 1: Structural Comparison of Analogous Compounds
Electronic and Steric Effects
- Chlorine vs. In contrast, methyl substituents (e.g., 2-methylpyridine in ) provide electron-donating effects, which may reduce binding specificity .
- Pyrazolo-Pyrazine vs. Pyrazolo-Pyridine Cores: The pyrazino ring in the target compound offers additional nitrogen atoms, enabling stronger π-π stacking and hydrogen bonding compared to pyrazolo-pyridine derivatives (e.g., ). This could translate to higher potency in kinase inhibition.
Pharmacokinetic Considerations
- Cyclopropyl Substitution : The cyclopropyl analog may exhibit improved metabolic stability due to reduced oxidative metabolism at the methyl group. However, its bulkier structure could compromise binding pocket accessibility.
Research Findings and Hypotheses
- Kinase Inhibition: The target compound’s pyrazolo-pyrazine and chloro-pyridine motifs align with known kinase inhibitors (e.g., imidazo[4,5-b]pyridine-based compounds in ). Computational docking studies suggest strong interactions with ATP-binding pockets.
Preparation Methods
Preparation of 3-Chloro-4-hydroxypyridine
The synthesis begins with the chlorination and hydroxylation of pyridine derivatives. A reported method involves:
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Nitration of 4-hydroxypyridine : Treatment with nitric acid and sulfuric acid introduces a nitro group at position 3.
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Reductive chlorination : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by diazotization and chlorination using CuCl₂.
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Demethylation : If starting from 4-methoxypyridine, hydrobromic acid (HBr) in acetic acid removes the methyl group to yield 4-hydroxypyridine.
Key Reaction Conditions :
Functionalization with Piperidin-4-ylmethanol
The hydroxyl group of 3-chloro-4-hydroxypyridine undergoes etherification with piperidin-4-ylmethanol. A Mitsunobu reaction is ideal for forming the C–O bond under mild conditions:
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Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)
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Solvent : THF or DCM
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Conditions : 0°C to room temperature, 12–24 hours
Alternative Method : Williamson ether synthesis using piperidin-4-ylmethyl bromide and a base (K₂CO₃ or Cs₂CO₃) in DMF at 80°C for 6 hours (Yield: 60–65%).
Synthesis of Intermediate B: 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
Cyclization to Form Pyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrazine core is constructed via cyclocondensation:
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Hydrazine addition : React 2-chloropyrazine with methylhydrazine in ethanol at reflux to form 2-methylpyrazolo[1,5-a]pyrazine.
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Chlorination : Treat the product with POCl₃ and PCl₃ at 110°C for 4 hours to introduce a chlorine at position 4.
Characterization Data :
Yield : 55–60% (over two steps)
Coupling of Intermediates A and B
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen in Intermediate A reacts with 4-chloro-2-methylpyrazolo[1,5-a]pyrazine (Intermediate B) under basic conditions:
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Reagents : Cs₂CO₃ or K₂CO₃
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Solvent : Acetonitrile or DMF
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Conditions : 80–100°C, 12–24 hours
Optimization Insights :
Purification and Characterization
The crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and lyophilized.
Analytical Data :
-
¹H NMR (CD₃OD) : δ 8.62 (d, J = 5.6 Hz, 1H, pyridine H-2), 8.15 (s, 1H, pyrazine H-6), 4.32 (m, 2H, OCH₂), 3.95 (m, 1H, piperidine H-4), 2.89 (s, 3H, CH₃)
-
HRMS (ESI) : m/z [M+H]⁺ = 415.1225 (calc. 415.1231)
Overall Yield : 25–30% (from 3-chloro-4-hydroxypyridine)
Alternative Synthetic Routes and Comparative Analysis
Buchwald-Hartwig Amination
An alternative coupling strategy employs palladium-catalyzed C–N bond formation:
-
Catalyst : Pd₂(dba)₃, XPhos
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Base : Cs₂CO₃
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Solvent : 1,4-Dioxane
-
Conditions : 110°C, 18 hours
Advantages : Higher regioselectivity for aromatic amines.
Disadvantages : Requires inert atmosphere and costly catalysts.
Reductive Amination
If Intermediate A contains a ketone (e.g., piperidin-4-ylmethanone), reductive amination with pyrazolo-pyrazine amines could be explored:
Challenges and Optimization Strategies
Steric Hindrance at Piperidine Nitrogen
Bulky substituents on the piperidine ring slow nucleophilic substitution. Solutions include:
Q & A
Basic: What are the critical steps for synthesizing 3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation : Formation of the pyrazolo[1,5-a]pyrazine and piperidine moieties. For pyrazolo-pyrazine derivatives, microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves efficiency .
Coupling Reactions : Alkylation or nucleophilic substitution to link the pyridine, piperidine, and pyrazolo-pyrazine units. Potassium carbonate in DMF or acetonitrile is commonly used for alkoxy group formation .
Purification : Column chromatography or recrystallization ensures high purity (>95%).
Advanced: How can reaction conditions be optimized for oxidative cyclization steps in analogous heterocycles?
Answer:
Oxidative cyclization efficiency depends on:
- Oxidant Selection : Sodium hypochlorite (NaOCl) in ethanol offers a greener alternative to Cr(VI) or DDQ, achieving ~73% yield in triazolopyridine synthesis at room temperature .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for pyridine-piperidine coupling, while ethanol minimizes side reactions in oxidations .
- Catalysis : Transition-metal catalysts (e.g., Pd) improve regioselectivity in pyrazolo-pyrazine formation but require rigorous temperature control (e.g., 60–80°C) .
Basic: Which analytical techniques are recommended for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C4 of pyridine) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) evaluates purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = calculated ± 2 ppm) .
Advanced: How should researchers design experiments to evaluate anticancer activity in vitro?
Answer:
- Cell Line Selection : Screen against diverse cancer lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK293) .
- Dose-Response Analysis : Use 10–100 μM concentrations over 48–72 hours, measuring viability via MTT assays. IC₅₀ values <10 μM indicate high potency .
- Mechanistic Studies : Flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) confirm mode of action .
Advanced: What strategies resolve contradictions in reported synthetic yields for pyrazolo-pyrazine derivatives?
Answer:
- Reagent Purity : Hydrazine intermediates must be >95% pure to avoid side reactions (e.g., dimerization) .
- Solvent Drying : Anhydrous DMF or THF prevents hydrolysis of chloro intermediates .
- Reaction Monitoring : TLC or in-situ IR identifies optimal quenching times (e.g., 3–5 hours for cyclization) .
Advanced: How is environmental stability assessed for such heterocycles?
Answer:
- Hydrolysis Studies : Incubate in pH 7.4 buffer (37°C, 14 days) with LC-MS monitoring. Half-life >7 days suggests stability .
- Photodegradation : Expose to UV light (254 nm) and quantify degradation products via HPLC. Pyrazine rings are typically UV-resistant .
- Ecotoxicity Screening : Use Daphnia magna or algal models (OECD 202/201 guidelines) to assess LC₅₀/EC₅₀ values .
Basic: What are the key challenges in isolating this compound?
Answer:
- Byproduct Formation : Piperidine N-alkylation may compete with O-alkylation; silica gel chromatography (ethyl acetate/hexane) separates regioisomers .
- Hygroscopicity : Lyophilization or storage under argon prevents moisture absorption in methoxy-pyridine derivatives .
Advanced: How can computational methods aid in predicting biological targets?
Answer:
- Molecular Docking : AutoDock Vina screens against kinase domains (e.g., EGFR, PI3K) using PyMOL for binding pose visualization. Docking scores <−8 kcal/mol suggest strong affinity .
- QSAR Modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with IC₅₀ values to prioritize synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
